

Application of Ditridecyl Adipate in Flexible PVC Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ditridecyl adipate*

Cat. No.: *B149431*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (DTDA) is a high molecular weight aliphatic ester plasticizer used to impart flexibility and durability to polyvinyl chloride (PVC) and other low-polarity polymers.^{[1][2]} As a long-chain adipate, DTDA is gaining interest as an alternative to traditional phthalate-based plasticizers due to concerns over their potential health and environmental impacts.^[3] Key characteristics of DTDA include low volatility, good thermal stability, and resistance to oxidation, which contribute to the longevity and performance of the final material.^[4] Its properties make it a candidate for specialized applications, including those where biocompatibility and low plasticizer migration are critical, such as in medical devices and pharmaceutical packaging.

This document provides detailed application notes on the use of DTDA in flexible PVC, including its physicochemical properties, expected performance characteristics, and comprehensive experimental protocols for formulation and evaluation.

Data Presentation

Physicochemical Properties of Ditridecyl Adipate (DTDA)

The properties of the plasticizer itself are crucial in determining its processing behavior and performance in a PVC matrix.

Property	Value	Source(s)
Chemical Name	Ditridecyl hexanedioate	[5]
CAS Number	16958-92-2	[5]
Molecular Formula	C ₃₂ H ₆₂ O ₄	[6]
Molecular Weight	510.83 g/mol	
Appearance	Clear, colorless to pale yellow liquid	[4]
Specific Gravity @ 25°C	~0.910	[6]
Saponification Value	~219 mg KOH/g	[6]
Acid Value	≤ 0.05 mg KOH/g	[6]
Moisture Content	≤ 0.05%	[6]

Performance of DTDA in a Representative Flexible PVC Formulation

The following table presents expected performance data for flexible PVC formulations containing varying levels of **Ditridecyl Adipate**. The data are representative values based on the known effects of high molecular weight adipate plasticizers on PVC. Actual results will vary depending on the specific grade of PVC resin and other additives used.

Property	Test Method	Control (0 phr DTDA)	Formulation A (30 phr DTDA)	Formulation B (50 phr DTDA)	Formulation C (70 phr DTDA)
Shore A Hardness	ASTM D2240	>95 (Rigid)	~90	~80	~70
100% Modulus (MPa)	ASTM D638	N/A	~12	~8	~5
Tensile Strength (MPa)	ASTM D638	~45	~20	~16	~12
Elongation at Break (%)	ASTM D638	<10	~250	~350	~420
Low-Temp. Brittleness (°C)	ASTM D746	>0	~ -25	~ -40	~ -55
Volatile Loss (%)	ASTM D1203	N/A	Low	Low	Low
Plasticizer Migration	ASTM D2199	N/A	Very Low	Very Low	Very Low

phr = parts per hundred resin

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of flexible PVC formulations plasticized with DTDA.

Protocol 1: Preparation of Flexible PVC Sheets via Two-Roll Milling

Objective: To prepare homogeneous flexible PVC sheets with varying concentrations of DTDA for subsequent physical and mechanical testing.

Materials:

- PVC resin (suspension grade, K-value 65-70)
- **Ditridecyl adipate (DTDA)**
- Thermal stabilizer (e.g., Ca/Zn stearate or similar) at 2-3 phr
- Lubricant (e.g., stearic acid) at 0.5 phr
- High-speed mixer
- Two-roll mill with heating and cooling capabilities
- Compression molder
- Molds for sheet preparation

Procedure:

- Pre-Mixing:
 1. Weigh the PVC resin and place it in the bowl of a high-speed mixer.
 2. In a separate container, weigh the required amounts of DTDA, thermal stabilizer, and lubricant for the desired formulation (e.g., 30, 50, 70 phr of DTDA).
 3. While the mixer is running at low speed, slowly add the pre-weighed liquid and solid additives to the PVC resin.
 4. Increase the mixer speed to generate frictional heat. Continue mixing until the mixture reaches a temperature of approximately 80-90°C and becomes a free-flowing powder (dry blend).
 5. Allow the dry blend to cool to room temperature before processing.
- Melt Blending on a Two-Roll Mill:

1. Preheat the rolls of the two-roll mill to a surface temperature of 160-170°C. Set the friction ratio between the rolls (e.g., 1.2:1).
2. Carefully introduce the cooled dry blend into the gap (nip) between the heated rolls.
3. As the material melts and forms a band on one of the rolls, adjust the nip gap to create a rolling bank of molten PVC.
4. Continuously cut the sheet from the roll with a scraper and re-introduce it into the nip at different angles to ensure thorough mixing and homogenization.
5. Continue this process for 5-10 minutes until the sheet appears uniform in color and texture, with no visible unmixed particles.

- Sheet Formation:
 1. Once the blend is homogeneous, carefully remove the molten sheet from the mill.
 2. Cut the sheet into appropriately sized pre-forms for the compression molding press.
- Compression Molding:
 1. Preheat the compression molder to 170-180°C.
 2. Place a pre-form into the mold cavity.
 3. Close the press and apply low pressure for a few minutes to allow the material to flow and fill the mold.
 4. Increase the pressure to the final molding pressure (e.g., 10-15 MPa) and hold for 5-10 minutes.
 5. Cool the mold under pressure using the press's cooling system until the sheet is below its glass transition temperature (<60°C).
 6. Release the pressure, open the press, and carefully demold the flexible PVC sheet.
- Conditioning:

1. Condition the molded sheets for at least 24 hours at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity before testing, as specified in relevant ASTM standards.

Protocol 2: Mechanical and Physical Property Testing

Objective: To quantify the effect of DTDA on the key mechanical and physical properties of the flexible PVC formulations.

A. Hardness Testing (Shore A Durometer)

- Standard: ASTM D2240
- Procedure:
 - Use a calibrated Shore A durometer.
 - Stack conditioned PVC sheet samples to achieve a minimum thickness of 6 mm.
 - Press the durometer foot firmly and parallel to the surface of the sample.
 - Record the hardness reading within 1 second of firm contact.
 - Take at least five measurements at different locations on the sample and report the average value.

B. Tensile Properties (Tensile Strength, Elongation at Break, Modulus)

- Standard: ASTM D638 (for thicker sheets) or ASTM D882 (for thin films)
- Procedure:
 - Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.
 - Measure the thickness and width of the narrow section of each specimen.
 - Mount the specimen in the grips of a universal testing machine (tensile tester).
 - Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fractures.

- The machine's software will record the force and extension data to calculate:
 - Tensile Strength: The maximum stress applied before rupture.
 - Elongation at Break: The percentage increase in length at the point of rupture.
 - 100% Modulus: The stress at 100% elongation, which indicates stiffness.
- Test at least five specimens for each formulation and report the average results.

C. Low-Temperature Brittleness

- Standard: ASTM D746
- Procedure:
 - Cut small, rectangular specimens from the conditioned sheets.
 - Mount the specimens in the test apparatus clamp.
 - Immerse the specimens in a heat-transfer medium (e.g., isopropanol) and cool it at a controlled rate.
 - At specific temperature intervals, a striking arm impacts each specimen.
 - The brittleness temperature is defined as the temperature at which 50% of the specimens fail by cracking upon impact.

Protocol 3: Evaluation of Plasticizer Migration (Leaching)

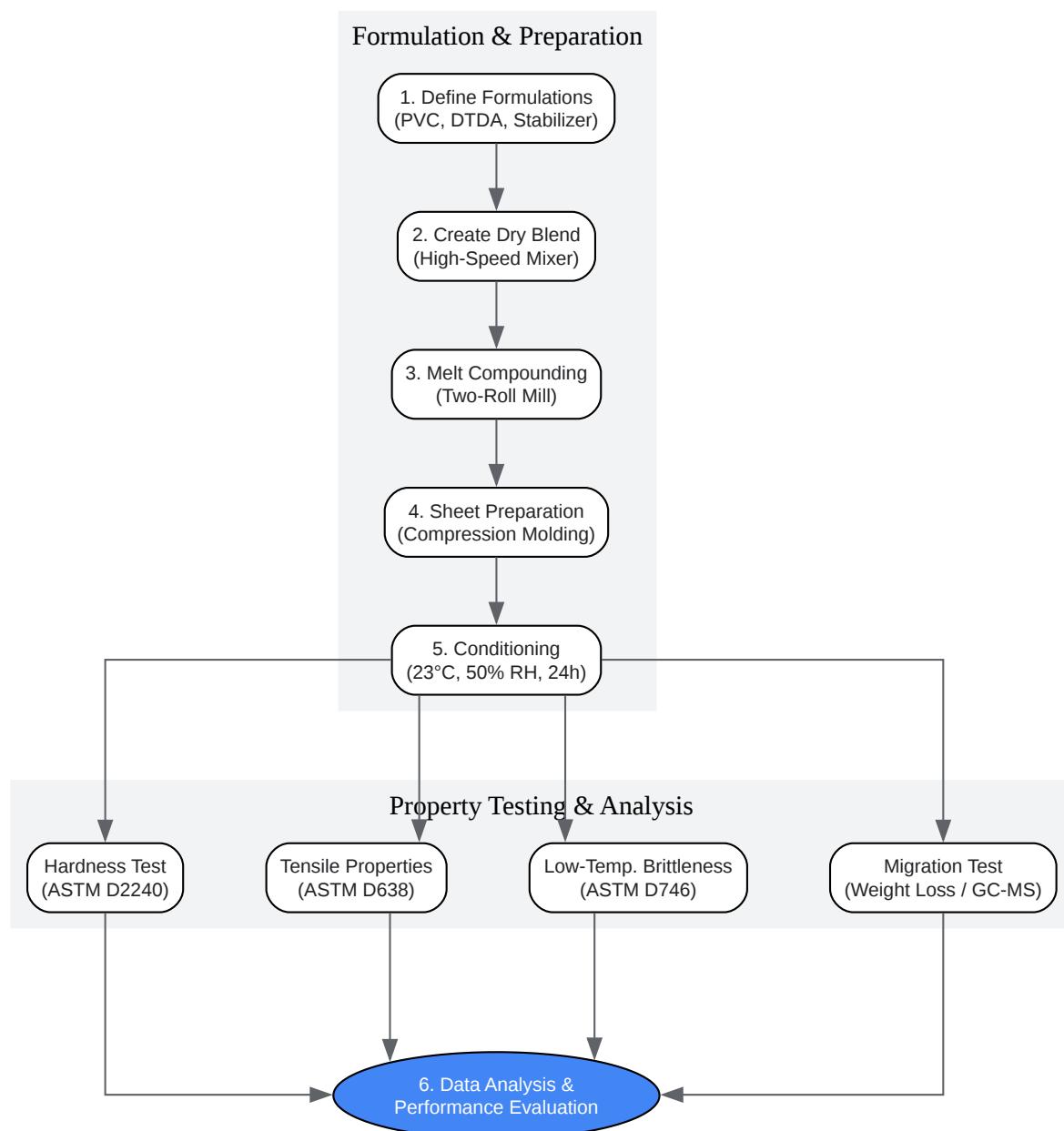
Objective: To assess the permanence of DTDA within the PVC matrix, a critical parameter for medical and pharmaceutical applications.

Materials:

- Conditioned flexible PVC samples of known surface area and weight.

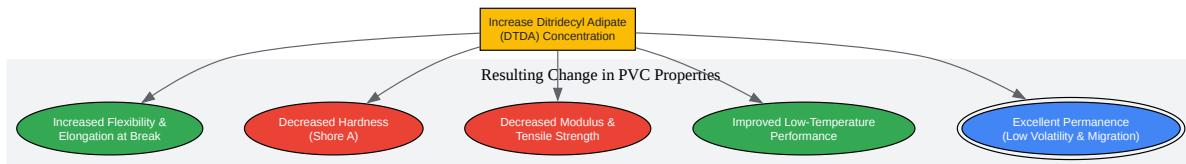
- Extraction medium (e.g., n-hexane for general migration, or a simulant fluid relevant to the application like simulated body fluid).
- Glass containers with inert lids.
- Analytical balance (accurate to 0.1 mg).
- Incubator or oven set to the desired test temperature (e.g., 37°C or 50°C).
- Analytical instrumentation for quantification (e.g., GC-MS or HPLC).

Procedure:


- Sample Preparation:
 1. Cut PVC samples into uniform dimensions (e.g., 50 mm x 50 mm).
 2. Clean the surface of the samples with a lint-free cloth and isopropanol to remove any surface contaminants, then allow to dry completely.
 3. Accurately weigh each sample and record the initial weight (W_initial).
- Extraction:
 1. Place each PVC sample in a separate glass container.
 2. Add a specified volume of the extraction medium, ensuring the sample is fully submerged.
 3. Seal the containers and place them in an incubator at the selected temperature for a defined period (e.g., 24, 72, or 168 hours).
- Gravimetric Analysis (Weight Loss):
 1. After the incubation period, carefully remove the PVC samples from the extraction medium.
 2. Blot the samples dry with a lint-free cloth and then place them in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

3. Record the final weight (W_final).
4. Calculate the percentage weight loss due to migration: Weight Loss (%) = $[(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] \times 100$

- Quantitative Analysis of Leachate (Optional but Recommended):
 1. Take a known volume of the extraction medium after the incubation period.
 2. Analyze the concentration of DTDA in the medium using a calibrated analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
 3. This provides a direct measurement of the amount of plasticizer that has leached out.


Visualizations

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **Ditridecyl Adipate** in flexible PVC.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Effect of increasing DTDA concentration on flexible PVC properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ledestube.com [ledestube.com]
- 2. PLASTHALL® DTDA | Hallstar Industrial [hallstarindustrial.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 16958-92-2: Ditridecyl adipate | CymitQuimica [cymitquimica.com]
- 5. Ditridecyl Adipate | C32H62O4 | CID 85653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ditridecyl Adipate (DTDA) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- To cite this document: BenchChem. [Application of Ditridecyl Adipate in Flexible PVC Formulations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149431#application-of-ditridecyl-adipate-in-flexible-pvc-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com